![molecular formula C15H18N2O B1385804 2-(2-Tert-butylphenoxy)pyridin-3-amine CAS No. 861673-68-9](/img/structure/B1385804.png)
2-(2-Tert-butylphenoxy)pyridin-3-amine
Overview
Description
“2-(2-Tert-butylphenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C15H18N2O . It has a molecular weight of 242.32 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2-Tert-butylphenoxy)pyridin-3-amine” is 1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 358.3±37.0°C at 760 mmHg . The flash point of the compound is 170.5°C .Scientific Research Applications
Antifungal Applications
“2-(2-Tert-butylphenoxy)pyridin-3-amine”, also referred to as Probe II in a study, has been found to have significant antifungal effects . The study investigated the antimicrobial potency of this compound against a panel of bacterial and fungal pathogens .
In-vitro and In-silico Analysis: The in-vitro and in-silico analysis of Probe II showed excellent antifungal activity against fungal pathogens, particularly against multidrug-resistant Candida species . The compound exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Mode of Action: The mode of action of Probe II involves the inhibition of the formation of yeast to mold as well as ergosterol formation . The computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
ADMET Analysis: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed. The ADMET analysis indicated that Probe II could be moderately toxic to humans .
This compound shows promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in Candida species .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-(2-Tert-butylphenoxy)pyridin-3-amine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Mode of Action
2-(2-Tert-butylphenoxy)pyridin-3-amine interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s function, leading to disruption in the biosynthesis of sterols.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death. Therefore, the compound’s action on this pathway results in potent antifungal activity.
Result of Action
The molecular effect of 2-(2-Tert-butylphenoxy)pyridin-3-amine’s action is the inhibition of ergosterol biosynthesis . On a cellular level, this leads to disruption of the fungal cell membrane’s integrity and function, ultimately resulting in cell death. This makes the compound effective against fungal pathogens, including multidrug-resistant Candida species .
properties
IUPAC Name |
2-(2-tert-butylphenoxy)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHJCCTOPOERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651534 | |
Record name | 2-(2-tert-Butylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Tert-butylphenoxy)pyridin-3-amine | |
CAS RN |
861673-68-9 | |
Record name | 2-(2-tert-Butylphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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